

Introduction: The Significance of the 4-(1-piperazinyl)-1H-indole Scaffold

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Compound of Interest

Compound Name: **4-(1-Piperazinyl)-1H-indole**

Cat. No.: **B015605**

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The fusion of an indole nucleus with a piperazine ring creates a molecular scaffold of significant interest in medicinal chemistry and drug development. The indole moiety is a classic "privileged structure," present in numerous neurotransmitters (e.g., serotonin) and biologically active compounds, while the piperazine ring is a versatile linker and pharmacophore that can improve aqueous solubility and modulate receptor interactions. **4-(1-piperazinyl)-1H-indole**, specifically, serves as a foundational structure for developing ligands targeting various central nervous system receptors, most notably serotonin (5-HT) receptors.^[1]

Understanding the fundamental physicochemical properties of this core molecule is a critical first step in the rational design of new chemical entities (NCEs). These properties—solubility, ionization (pKa), and lipophilicity (logP)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a comprehensive overview of the known properties of **4-(1-piperazinyl)-1H-indole** and presents detailed, field-proven experimental protocols for determining its complete physicochemical profile.

Section 1: Molecular Identity and Structural Elucidation

Correctly identifying the molecule is the foundational step upon which all other data rests. The structural and chemical identifiers for **4-(1-piperazinyl)-1H-indole** are well-established.

Chemical Structure:

Caption: 2D Chemical Structure of **4-(1-piperazinyl)-1H-indole**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	84807-09-0	[2] [3] [4]
Molecular Formula	C ₁₂ H ₁₅ N ₃	[3] [5] [6]
Molecular Weight	201.27 g/mol	[3]
IUPAC Name	4-(piperazin-1-yl)-1H-indole	[3] [4]
InChI Key	YZKSXUIOKWQABW- UHFFFAOYSA-N	[3] [5] [6]

| SMILES | C1CN(CCN1)C2=C2C=CNC2=CC=C1 |[\[3\]](#)[\[6\]](#) |

Section 2: Core Physicochemical Properties

This section summarizes the known, predicted, and inferred physicochemical properties of the compound. Notably, experimental values for several key parameters are not widely available in the literature, underscoring the importance of the protocols detailed in the subsequent sections.

Table 2: Summary of Physicochemical Properties

Property	Value / Description	Type	Source / Rationale
Appearance	Gray fused solid	Experimental	[3] [4]
Melting Point	Data not available	-	Requires experimental determination (see Protocol 3.1)
Boiling Point	Data not available	-	Likely to decompose upon heating; not a primary parameter for a solid.
XlogP	2.2	Predicted	[6]
Aqueous Solubility	0.583 mg/mL (Slightly soluble)	Calculated	[7]
pKa ₁ (Piperazine N4-H ⁺)	~5.0 - 5.5	Inferred	Based on parent piperazine pKa of ~5.35 [8] [9] [10] ; expected to be similar.
pKa ₂ (Piperazine N1-H ⁺)	~8.5 - 9.5	Inferred	Based on parent piperazine pKa of ~9.73 [8] [9] [10] ; aryl substitution typically lowers basicity slightly.

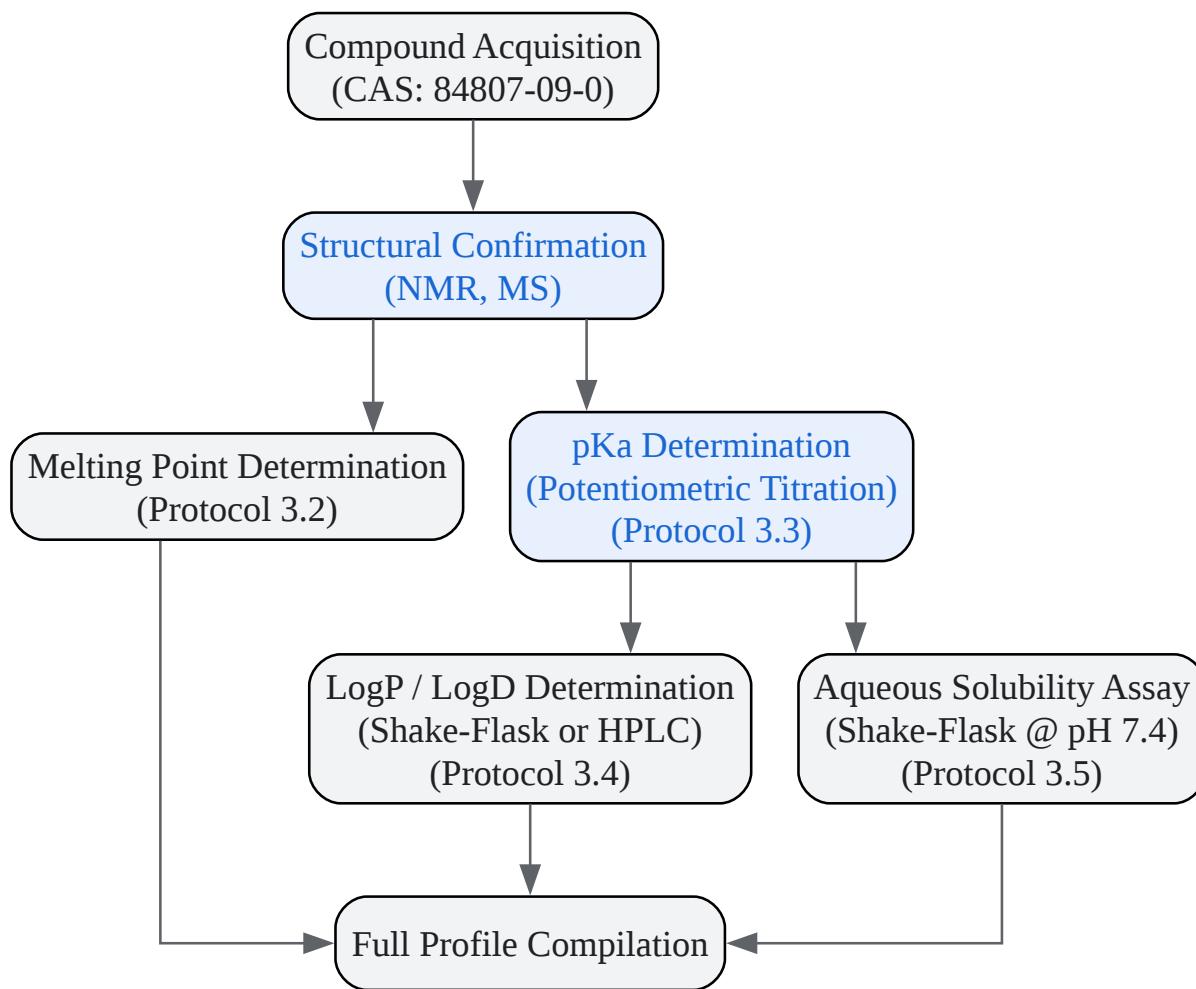
| pKa₃ (Indole N1-H) | ~17 | Inferred | Typical pKa for the indole N-H proton; not relevant in physiological pH ranges. |

Section 3: Protocols for Experimental Characterization

The following protocols provide step-by-step methodologies for determining the critical physicochemical parameters that are currently missing from the public domain literature.

Workflow for Physicochemical Characterization

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. For instance, determining the pKa is essential before conducting pH-dependent solubility or logD studies.



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Caption: Logical workflow for the physicochemical characterization of a new compound.

Protocol: Determination of Melting Point

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range suggests high purity, while a broad, depressed range often indicates the presence of impurities.

Methodology:

- Sample Preparation: Finely powder a small amount (2-3 mg) of **4-(1-piperazinyl)-1H-indole**.
- Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
- Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
- Measurement:
 - Set a rapid heating ramp (10-20 °C/min) to approximate the melting range.
 - Allow the apparatus to cool.
 - Using a fresh sample, set a slow heating ramp (1-2 °C/min) starting approximately 20 °C below the estimated melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting "point" is reported as this range.

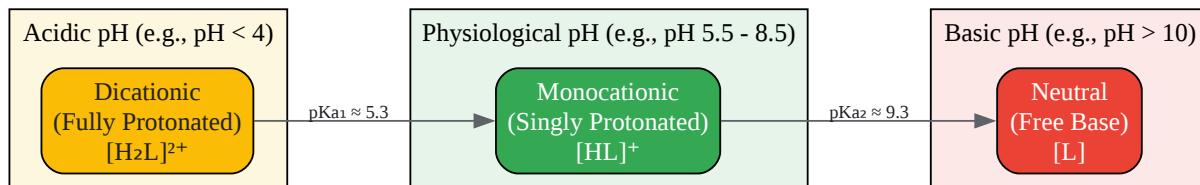
Protocol: Determination of Acid Dissociation Constants (pKa)

Rationale: As a dibasic compound, **4-(1-piperazinyl)-1H-indole** can exist in three different protonation states depending on the pH. Knowing the two pKa values is critical for predicting its charge at physiological pH, which profoundly impacts receptor binding, cell permeability, and solubility. Potentiometric titration is the gold standard for this measurement.

Methodology:

- Reagent Preparation:
 - Prepare a standardized solution of 0.1 M HCl.
 - Prepare a standardized solution of 0.1 M NaOH.

- Prepare a stock solution of the compound at approximately 1-5 mM in deionized water. If solubility is a limiting factor, a co-solvent like methanol or DMSO can be used, but its percentage must be kept low (<10%) and consistent.
- Titration - Acidic Direction:
 - Calibrate a pH meter with standard buffers (pH 4, 7, 10).
 - Place a known volume (e.g., 25 mL) of the compound's stock solution into a beaker with a magnetic stirrer.
 - Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL).
 - Record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops below ~2.5.
- Titration - Basic Direction:
 - Titrate the resulting acidic solution with standardized 0.1 M NaOH in small increments, recording the pH after each addition, until the pH rises above ~11.5.
- Data Analysis:
 - Plot pH versus the volume of titrant added.
 - The two equivalence points will appear as sharp inflection points. The pKa values correspond to the pH at the half-equivalence points.
 - Alternatively, use specialized software to calculate the pKa values from the titration curve using derivative plots ($d(\text{pH})/dV$ vs. V).



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Caption: Predicted pH-dependent ionization states of **4-(1-piperazinyl)-1H-indole**.

Protocol: Determination of Lipophilicity (LogP / LogD)

Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a key determinant of membrane permeability and oral absorption. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Methodology (Shake-Flask Method):

- **System Preparation:** Use n-octanol (pre-saturated with buffer) and a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol).
- **Sample Preparation:** Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
- **Partitioning:**
 - In a glass vial, combine equal volumes of the n-octanol and the compound's aqueous solution (e.g., 2 mL of each).
 - Shake vigorously for 1 hour at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium.
- **Phase Separation:** Centrifuge the vial (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic layers.
- **Quantification:**
 - Carefully remove an aliquot from the aqueous layer.
 - Determine the concentration of the compound remaining in the aqueous layer using a validated analytical method, such as HPLC-UV (see Protocol 5.1).
- **Calculation:**

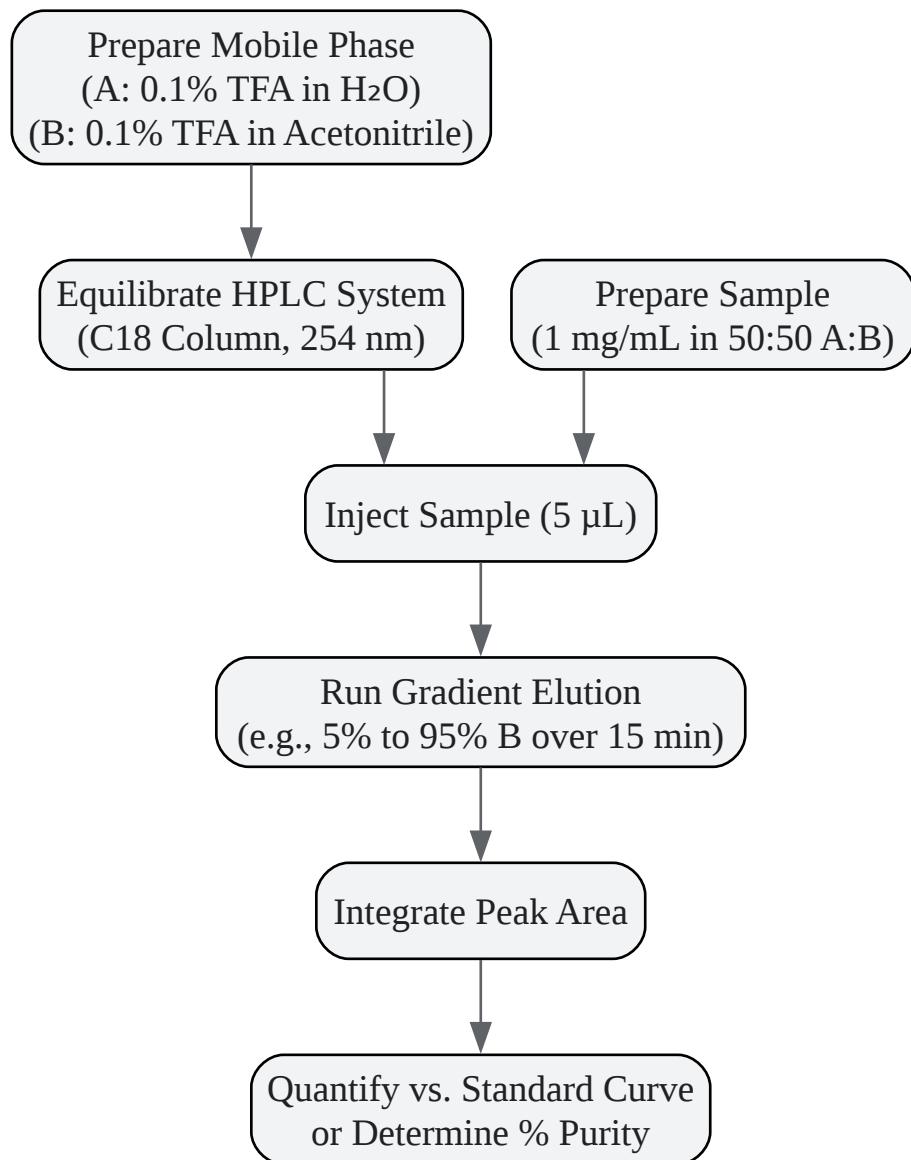
- Concentration in octanol ($[C]_o$) = Initial aqueous concentration ($[C]_i$) - Final aqueous concentration ($[C]_a$).
- $\text{LogD} = \log_{10} ([C]_o / [C]_a)$.
- Repeat at various pH values to build a LogD profile.

Section 4: Analytical Quantification

A robust analytical method is essential for quantifying the compound in various assays (solubility, LogD) and for assessing its purity.

Protocol: Purity and Quantification by Reverse-Phase HPLC (RP-HPLC)

Rationale: The indole chromophore makes **4-(1-piperazinyl)-1H-indole** well-suited for UV detection. Reverse-phase HPLC on a C18 column is the standard method for separating and quantifying moderately polar small molecules. An acidic mobile phase is used to ensure the basic piperazine moiety is protonated, leading to sharp, symmetrical peaks.



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Caption: Standard workflow for RP-HPLC analysis.

Methodology:

- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Column Temperature: 30 °C.
- Injection Volume: 5 μ L.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-12 min: 5% to 95% B
 - 12-14 min: 95% B
 - 14-15 min: 95% to 5% B
 - 15-20 min: 5% B (re-equilibration)

Section 5: Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation pathways.

Discussion: The **4-(1-piperazinyl)-1H-indole** structure possesses two primary sites susceptible to degradation:

- The Indole Ring: Can be prone to oxidation, especially under harsh conditions (e.g., exposure to strong oxidizing agents, light, and air).
- The Piperazine Moiety: Generally stable, but as part of a larger arylpiperazine structure, overall compound stability can vary. Studies on related phenylpiperazines have shown significant degradation in biological matrices (e.g., whole blood) over time, even under refrigerated conditions, with freezer storage (-20°C) being optimal for preservation.[\[11\]](#) Hydrolysis is a potential degradation pathway for more complex derivatives but is less likely for this specific core structure under neutral conditions.[\[12\]](#)

Protocol: Forced Degradation Study

Rationale: Forced degradation studies intentionally expose a drug candidate to harsh conditions to rapidly identify potential degradation products and pathways. This is a standard requirement in pharmaceutical development.

Methodology:

- **Prepare Stock Solutions:** Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
- **Stress Conditions** (in separate vials):
 - Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
 - Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
 - Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
 - Photolytic: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).
 - Thermal: Heat the solid compound at 80 °C for 48 hours.
- **Analysis:**
 - After the stress period, neutralize the acidic and basic samples.
 - Analyze all samples by the validated RP-HPLC method (Protocol 5.1), alongside an unstressed control sample.
 - Compare the chromatograms to identify the appearance of new peaks (degradants) and the decrease in the area of the parent peak. A mass spectrometer coupled to the HPLC can be used to identify the mass of the degradants.

Conclusion

4-(1-piperazinyl)-1H-indole is a compound of high strategic importance for the development of novel therapeutics. While its basic chemical identity is established, a comprehensive, experimentally-derived physicochemical profile is not yet publicly available. This guide has synthesized the known and predicted data for this molecule and, more importantly, has provided a suite of robust, validated protocols for its complete characterization. By systematically applying these methodologies, researchers can generate the critical data needed to understand the ADME properties of this scaffold, enabling more effective and data-driven drug design and development efforts.

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